

tert-butyl N-(4-iodophenyl)carbamate molecular weight and formula

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Compound of Interest

Compound Name: *tert-butyl N-(4-iodophenyl)carbamate*

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An In-depth Technical Guide to **tert-butyl N-(4-iodophenyl)carbamate**

This technical guide provides comprehensive information on the molecular properties, synthesis, and key applications of **tert-butyl N-(4-iodophenyl)carbamate**, a significant intermediate in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

The fundamental molecular characteristics of **tert-butyl N-(4-iodophenyl)carbamate** are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

Property	Value	Citation
Molecular Formula	C ₁₁ H ₁₄ INO ₂	[1]
Molecular Weight	319.14 g/mol	[1]
IUPAC Name	tert-butyl N-(4-iodophenyl)carbamate	[1]
CAS Number	159217-89-7	[2]

Synthesis Protocol

The following section outlines a representative experimental protocol for the synthesis of carbamate derivatives, adapted from established methodologies. This procedure can serve as a foundational method for the preparation of **tert-butyl N-(4-iodophenyl)carbamate**.

Objective: To synthesize a tert-butyl carbamate derivative through the reaction of an amine with di-tert-butyl dicarbonate.

Materials:

- 4-Iodoaniline
- Di-tert-butyl dicarbonate (Boc)₂O
- Triethylamine (Et₃N)
- Tetrahydrofuran (THF)
- Water
- 5% Sodium Bicarbonate (NaHCO₃) solution
- Dichloromethane (CH₂Cl₂)
- 3 N Hydrochloric Acid (HCl)
- Magnesium Sulfate (MgSO₄)

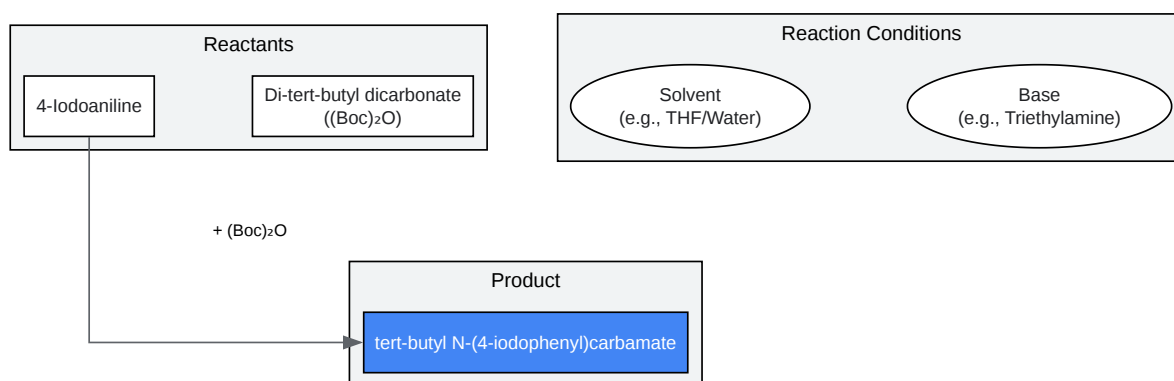
Procedure:

- In a round-bottom flask, dissolve 4-iodoaniline (10 mmol) in a mixture of THF (20 ml) and water (20 ml).
- Add triethylamine (3 ml) to the solution and stir.
- Slowly add a solution of di-tert-butyl dicarbonate (15 mmol) in THF (20 ml) to the reaction mixture at room temperature.[3]

- Continue stirring the solution overnight at room temperature.[3]
- Concentrate the solution under reduced pressure to approximately one-third of its original volume.[3]
- Add 100 ml of 5% NaHCO₃ solution to the concentrated mixture.[3]
- Extract the aqueous layer with dichloromethane (3 x 30 ml).[3]
- Acidify the aqueous layer with 3 N HCl until a pH of approximately 4 is reached, at which point a precipitate should form.[3]
- Collect the precipitate by filtration, wash with water, and dry to yield the crude product.
- Further purification can be achieved by column chromatography.

Synthetic Pathway Visualization

The following diagram illustrates a generalized synthetic pathway for the formation of tert-butyl carbamate derivatives.



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Generalized synthesis of **tert-butyl N-(4-iodophenyl)carbamate**.

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References

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